N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12(2)9-17(23)20-14-10-13(5-6-16(14)24-3)15-11-22-8-4-7-19-18(22)21-15/h4-8,10-12H,9H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYFWZDMFVJMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial properties.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents, leading to varied biological activities.
Pyrimidine Derivatives: Broad class with diverse pharmacological effects.
Uniqueness
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbutanamide groups contribute to its unique reactivity and interaction with biological targets .
Biological Activity
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a 3-methylbutanamide functional group. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which contribute to its biological properties.
Target Enzyme: COX-2
This compound primarily targets the COX-2 enzyme. This enzyme is crucial in the inflammatory process as it catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound's mechanism involves:
- Binding to the Active Site : The compound fits into the active site of COX-2, inhibiting its activity.
- Reduction of Prostaglandin Production : Inhibition of COX-2 leads to decreased production of prostaglandins, resulting in anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway, which is essential for mediating inflammatory responses. This action can lead to therapeutic benefits in conditions characterized by inflammation and pain.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Effects : Due to its role as a COX-2 inhibitor, it has potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may also possess anticancer properties, warranting further investigation into this aspect.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
The specific substitution pattern in this compound enhances its selectivity and potency as a COX-2 inhibitor compared to other similar compounds.
Case Studies and Research Findings
Numerous studies have focused on the biological activity of related imidazo derivatives. For example:
- In Vitro Studies : Laboratory experiments have shown that imidazo derivatives exhibit varying degrees of COX-2 inhibition. The exact IC50 values for this compound are still under investigation but are expected to be competitive with existing anti-inflammatory drugs.
- Pharmacokinetics : Understanding the pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound.
- Potential Side Effects : While targeting COX-2 can reduce inflammation without affecting COX-1 (which protects the gastric mucosa), further studies are necessary to assess any potential side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
